molecular formula C8H5ClN4S B7852016 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile

Cat. No.: B7852016
M. Wt: 224.67 g/mol
InChI Key: FHDQTRAJBQHSEU-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3S. This compound is characterized by the presence of an amino group, a chloro group, and a methylthio group attached to a pyridine ring, along with two cyano groups. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile typically involves the reaction of 2-chloro-3,5-dicyanopyridine with methylthiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

2-chloro-3,5-dicyanopyridine+methylthiolbase, refluxThis compound\text{2-chloro-3,5-dicyanopyridine} + \text{methylthiol} \xrightarrow{\text{base, reflux}} \text{this compound} 2-chloro-3,5-dicyanopyridine+methylthiolbase, reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloro-6-methylpyrimidine
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 4-Amino-6-chloro-2-methylthiopyrimidine

Uniqueness

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is unique due to the presence of both cyano groups and the methylthio group on the pyridine ring This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-amino-2-chloro-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4S/c1-14-8-5(3-11)6(12)4(2-10)7(9)13-8/h1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQTRAJBQHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=C1C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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